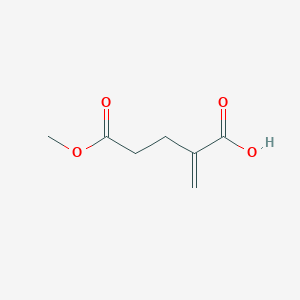

5-Methoxy-2-methylene-5-oxopentanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

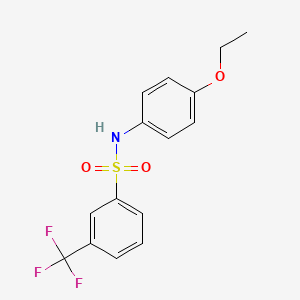

5-Methoxy-2-methylene-5-oxopentanoic acid is a chemical compound with the molecular formula C7H10O4 . It is related to glutaric acid and is considered an endogenous metabolite .

Synthesis Analysis

The synthesis of 5-Methoxy-2-methylene-5-oxopentanoic acid involves a chemoselective reaction with p-toluenesulfonic acid monohydrate at 20℃ for 48 hours in an inert atmosphere . The reaction starts with a dimethyl ester in a solution of methanol and water, treated with solid NaOH. After refluxing overnight, the mixture is cooled to room temperature and acidified with 6N HCl solution. The methanol is then removed, and the aqueous residue is diluted with brine and extracted with ethyl acetate. The combined organic layer is dried over MgSO4, filtered, and concentrated to give a white solid .Molecular Structure Analysis

The molecular weight of 5-Methoxy-2-methylene-5-oxopentanoic acid is 158.15 . The InChI Key is not provided .Physical And Chemical Properties Analysis

The boiling point of 5-Methoxy-2-methylene-5-oxopentanoic acid is not provided . Other physical and chemical properties are not mentioned in the available resources.Wissenschaftliche Forschungsanwendungen

Electrosynthesis of Derivatives

The electrosynthesis of 5-amino-4-oxopentanoic acid hydrochloride, a derivative of 5-Methoxy-2-methylene-5-oxopentanoic acid, has been explored. This process involves electroreduction in acidic-alcoholic solutions and considers various factors such as cathode material, temperature, and solvent nature to optimize yield and quality (Konarev, Lukyanets, & Negrimovskii, 2007).

Mechanism-Based Inactivator for Enzymes

(R)-2-Benzyl-5-cyano-4-oxopentanoic acid, another derivative, was investigated as a mechanism-based inactivator for the zinc protease carboxypeptidase A. This study provides insights into enzyme inactivation kinetics and the enzyme’s affinity for the compound, which has implications in biochemical and pharmaceutical research (Mobashery, Ghosh, Tamura, & Kaiser, 1990).

Radiochemical Synthesis for PET Imaging

The synthesis of 5-Methoxy-1-[4-(trifluoromethyl)-phenyl]-1-pentanone-O-(2-aminoethyl)oxime, using carbon-11 labeling, demonstrates its potential as a radioligand for studying serotonin uptake sites in the human brain through positron emission tomography (PET) (Matarrese et al., 1997).

Synthesis of Amino Acids

The synthesis of L-2-Amino-5-arylpentanoic acids, which are constituent amino acids in certain toxins, has been achieved through methods involving hydrolysis and decarboxylation. This research contributes to the understanding of the biochemical synthesis of specific amino acids (Shimohigashi, Lee, & Izumiya, 1976).

Bioreduction to Form Lactones

A study focusing on the enantioselective reduction of 2-oxo-5-alkoxy-3-pentenoic acids by certain cells led to the synthesis of various 5-methoxy-pentono-1,4-lactones. This research is pivotal in the field of organic chemistry, especially in the synthesis of optically active compounds (Bonnaffé & Simon, 1992).

Hypoglycemic Agents Synthesis

The exploration of hypoglycemic benzoic acid derivatives, evolving from meglitinide analogs, has led to the development of compounds like repaglinide. Such studies are crucial in the development of new diabetic medications (Grell et al., 1998).

Safety and Hazards

Eigenschaften

IUPAC Name |

5-methoxy-2-methylidene-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c1-5(7(9)10)3-4-6(8)11-2/h1,3-4H2,2H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKHGTVXZDNDAGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(=C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxy-2-methylene-5-oxopentanoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(Cyclopropylmethyl)-4-[3-methylsulfanyl-5-(1-methyltriazol-4-yl)-1,2,4-triazol-4-yl]benzamide](/img/structure/B2378352.png)

![2-(2-methoxyphenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2378365.png)

![1,1,1-trifluoro-4-{[2-(1H-indol-3-yl)ethyl]amino}-2-butanol](/img/structure/B2378368.png)

![[4-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl] methanesulfonate](/img/structure/B2378369.png)

![2-[(3,4-Dichlorophenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2378373.png)